Cas no 81189-92-6 (acetyllovastatin)

Acetyllovastatin is a semi-synthetic derivative of lovastatin, a naturally occurring statin derived from fungal fermentation. It functions as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, thereby reducing LDL cholesterol and triglyceride levels in the bloodstream. The acetyl modification enhances its lipophilicity, potentially improving tissue permeability and metabolic stability compared to its parent compound. Acetyllovastatin is primarily investigated for its hypolipidemic effects and may offer advantages in bioavailability or pharmacokinetic profiles. Its mechanism aligns with other statins, targeting cardiovascular risk management. Research continues to explore its comparative efficacy and safety in preclinical and clinical settings.
acetyllovastatin structure
acetyllovastatin structure
Product Name:acetyllovastatin
CAS No:81189-92-6
MF:C26H38O6
MW:446.576328754425
CID:986468
PubChem ID:90477402
Update Time:2025-05-24

acetyllovastatin Chemical and Physical Properties

Names and Identifiers

    • acetyllovastatin
    • (2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-yl]-2-buten-1-one
    • 4-Acetoxy--damascone
    • 4-acetyl lovastatin
    • (1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-(Acetyloxy)tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-1-naphthalenyl (2S)-2-methylbutanoate (ACI)
    • 4′-O-Acetyllovastatin
    • Lovastatin acetate
    • HY-126237
    • (1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-(Acetyloxy)tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-1-naphthalenyl (2S)-2-methylbutanoate
    • G13544
    • DA-50145
    • MS-28076
    • DTXSID301099895
    • AKOS040732375
    • 81189-92-6
    • [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-acetyloxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate
    • CS-0100740
    • Inchi: 1S/C26H38O6/c1-6-16(3)26(29)32-23-12-15(2)11-19-8-7-17(4)22(25(19)23)10-9-20-13-21(30-18(5)27)14-24(28)31-20/h7-8,11,15-17,20-23,25H,6,9-10,12-14H2,1-5H3/t15-,16-,17-,20+,21+,22-,23-,25-/m0/s1
    • InChI Key: OYNSFDWALRRTFU-QQVNEASTSA-N
    • SMILES: O([C@H]1C[C@@H](C)C=C2C=C[C@@H]([C@@H]([C@@H]12)CC[C@H]1OC(=O)C[C@H](OC(=O)C)C1)C)C(=O)[C@@H](C)CC

Computed Properties

  • Exact Mass: 446.26700
  • Monoisotopic Mass: 446.26683893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 9
  • Complexity: 768
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 78.9Ų

Experimental Properties

  • PSA: 78.90000
  • LogP: 4.76630

acetyllovastatin Security Information

  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38

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acetyllovastatin Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Pyridine ;  2.5 h, rt
Reference
Synthesis and biological evaluation of lovastatin-derived aliphatic hydroxamates that induce reactive oxygen species
Lin, Ruo-Kai; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(22), 5528-5533

acetyllovastatin Raw materials

acetyllovastatin Preparation Products

acetyllovastatin Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:81189-92-6)acetyllovastatin
Order Number:A1038594
Stock Status:in Stock
Quantity:5mg/10mg/50mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:04
Price ($):208.0/346.0/969.0
Email:sales@amadischem.com

Additional information on acetyllovastatin

Acetyllovastatin: A Comprehensive Overview

Acetyllovastatin, with the CAS number 81189-92-6, is a compound that has garnered significant attention in the fields of pharmacology and biotechnology. This compound is a derivative of lovastatin, a well-known statin used for lowering cholesterol levels. The acetylation of lovastatin to form acetyllovastatin introduces unique properties that make it a subject of interest for both academic research and industrial applications.

The chemical structure of acetyllovastatin is characterized by the presence of an acetyl group attached to the lovastatin backbone. This modification enhances the compound's stability and bioavailability, making it a promising candidate for various therapeutic applications. Recent studies have explored the potential of acetyllovastatin in treating cardiovascular diseases, particularly those related to lipid metabolism disorders.

In terms of synthesis, acetyllovastatin can be produced through a series of organic reactions, including acetylation of lovastatin under controlled conditions. Researchers have optimized these processes to achieve higher yields and purities, ensuring that the compound meets the stringent requirements of pharmaceutical applications. The synthesis of acetyllovastatin has been documented in several scientific journals, with a focus on green chemistry principles to minimize environmental impact.

The pharmacological properties of acetyllovastatin have been extensively studied. Preclinical trials have demonstrated its efficacy in reducing low-density lipoprotein (LDL) cholesterol levels in animal models. These findings are supported by recent clinical studies that highlight its potential as an alternative to traditional statins, particularly for patients who experience adverse effects with conventional treatments.

In addition to its therapeutic applications, acetyllovastatin has shown promise in biotechnological processes. For instance, it has been used as a precursor in the synthesis of other bioactive compounds. Its versatility in different chemical reactions underscores its importance in the development of novel drugs and biochemical agents.

The safety profile of acetyllovastatin is another area that has been thoroughly investigated. Toxicological studies indicate that it exhibits low toxicity at therapeutic doses, making it a safer option compared to some other cholesterol-lowering agents. However, further research is needed to fully understand its long-term effects and potential interactions with other medications.

In conclusion, acetyllovastatin, with its unique chemical properties and diverse applications, represents a significant advancement in the field of lipid metabolism research. As ongoing studies continue to uncover its full potential, this compound is poised to play a crucial role in developing innovative treatments for cardiovascular diseases and beyond.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:81189-92-6)acetyllovastatin
A1038594
Purity:99%/99%/99%
Quantity:5mg/10mg/50mg
Price ($):208.0/346.0/969.0
Email